2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide chemical structure and properties
2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide: Structure, Properties, and Synthetic Exploration
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, a compound of interest in the fields of medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule is not widely documented in publicly available literature. Therefore, this guide synthesizes information from closely related analogs to infer its physicochemical properties, propose a viable synthetic route, and discuss its potential biological activities and mechanisms of action. Safety and handling precautions based on analogous compounds are also detailed. This document is intended to serve as a foundational resource for researchers and scientists initiating studies on this and similar chemical entities.
Introduction and Rationale
N-substituted chloroacetamides and their propanamide derivatives represent a class of compounds with significant therapeutic potential. The presence of a reactive chloro-amide moiety combined with a substituted phenyl ring allows for diverse biological activities. While numerous analogs have been explored, 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide remains a less-chartered chemical entity. Its structure, featuring a chiral center at the alpha-carbon of the propanamide, a methyl group ortho to the amide linkage, and a nitro group para to the methyl group, suggests potential for specific biological interactions. This guide aims to provide a detailed theoretical and practical framework for its study.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is presented below. Due to the limited availability of experimental data for this specific compound, the physicochemical properties in Table 1 are estimated based on its structure and data from analogous compounds.
Caption: Chemical structure of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.
Table 1: Estimated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | Calculated |
| Molecular Weight | 242.66 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| Solubility | Likely soluble in DMF and DMSO | Inferred from related compounds[1] |
| CAS Number | Not assigned | - |
Proposed Synthesis Protocol
A plausible synthetic route for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide involves the acylation of 2-methyl-4-nitroaniline with 2-chloropropanoyl chloride. This method is adapted from the synthesis of similar N-substituted chloroacetamides[2][3].
Caption: Proposed synthetic workflow for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0°C in an ice bath.
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Acylation: Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.
Potential Biological Activity and Mechanism of Action
While no biological data exists for the title compound, the activity of related molecules suggests several avenues for investigation:
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Antimicrobial Activity: Chloroacetamides are known to possess antimicrobial properties. The chloro atom can enhance the biological activity of the molecule[4]. It is hypothesized that these compounds may act by alkylating essential biomolecules in pathogens, such as penicillin-binding proteins, leading to cell lysis[4].
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Kinase Inhibition: A structurally similar compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been utilized as a synthetic intermediate in the development of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, which have shown anticancer activity[1]. The propanamide derivative may exhibit similar potential as a scaffold for kinase inhibitors.
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Anti-inflammatory Activity: Benzamide and acetamide derivatives have been explored for their anti-inflammatory properties[5][6]. The mechanism may involve the inhibition of inflammatory enzymes or pathways.
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General Biological Reactivity: The presence of the electrophilic α-chloro amide moiety makes the compound a potential covalent modifier of biological targets.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide. The following precautions are based on data for analogous compounds[7][8][9]:
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Hazard Statements:
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Precautionary Statements:
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
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If on Skin: Wash with plenty of soap and water.[8]
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If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Conclusion
2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is a chemical entity with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its structure, inferred properties, a plausible synthetic route, and potential biological activities based on the current scientific literature on related compounds. Experimental validation of the proposed synthesis and a thorough investigation of its biological and toxicological profile are necessary next steps for any research program focused on this molecule.
References
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ChemSynthesis. (2025, May 20). 2-chloro-N-(2-nitrophenyl)propanamide. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-methylpropanamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
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MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]
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NIH. (n.d.). 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide. Retrieved from [Link]
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SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
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NIH. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
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PubChem. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Retrieved from [Link]
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NIH. (2022, June 22). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Retrieved from [Link]
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NIH. (2023, August 3). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
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